2-(Benzyloxy)ethanol

Description

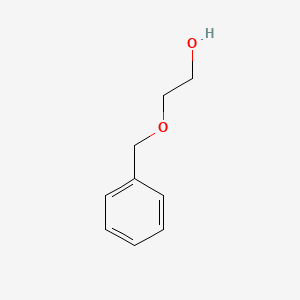

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZKCNWZBXLAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-74-7 | |

| Record name | Polyethylene glycol monobenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060744 | |

| Record name | Ethanol, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a faint, rose-like odor; Soluble in water; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 2-(Benzyloxy) ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C @ 760 MM HG | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F OC | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALCOHOL, ETHER | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0640 @ 20 °C/4 °C | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.25 (AIR= 1) | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-(Benzyloxy) ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WATER WHITE LIQUID | |

CAS No. |

622-08-2 | |

| Record name | Benzyloxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy) ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyloxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S8147L47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

LESS THAN -75 °C | |

| Record name | 2-(BENZYLOXY) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-(Benzyloxy)ethanol physical properties

An In-depth Technical Guide on the Physical Properties of 2-(Benzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as benzyl cellosolve or ethylene glycol monobenzyl ether, is a versatile organic compound with the chemical formula C₉H₁₂O₂.[1] It is characterized as a colorless liquid with a faint, rose-like odor.[2][3][4] This ether alcohol serves as a high-boiling solvent and a valuable intermediate in various industrial and research applications.[1][2][4] Its utility spans the formulation of paints, coatings, lacquers, inks, and resins, where it enhances performance and stability.[1][2][4] In the pharmaceutical and cosmetic industries, it is employed in the synthesis of more complex molecules and as a solvent or emulsifier.[1] This guide provides a comprehensive overview of the core physical properties of this compound, presenting key data for research and development applications.

Data Presentation: Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are essential for handling, process design, and safety assessments.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₁₂O₂ | - | - |

| Molecular Weight | 152.19 | g/mol | - |

| Appearance | Colorless transparent liquid | - | Ambient |

| Odor | Faint, rose-like | - | - |

| Boiling Point | 256 - 265 | °C | at 760 mmHg |

| Melting Point | < -75 | °C | - |

| Density | 1.071 | g/mL | at 25 °C |

| 1.064 | g/cm³ | at 20 °C | |

| Refractive Index | 1.521 - 1.5233 | nD | at 20 °C |

| Flash Point | 110 - 130 | °C | Closed Cup |

| Vapor Pressure | 0.02 | mmHg | - |

| 7.3 | hPa | at 25 °C | |

| Vapor Density | 5.25 | - | (Air = 1) |

| Water Solubility | 4.282 | g/L | at 23 °C |

| Solubility | Soluble in alcohol, ether, chloroform, methanol | - | - |

Data compiled from sources:[1][2][3][4][5][6][7][][9][10][11]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of this compound are not extensively published, as these properties are typically determined using well-established, standardized laboratory methods. The values cited in chemical handbooks and safety data sheets are generated through these standard techniques, such as:

-

Boiling Point: Determined by distillation at atmospheric pressure (e.g., ASTM D1078).

-

Melting Point: Assessed using a capillary tube method with a melting point apparatus.

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using an Abbe refractometer at a specified temperature (typically 20°C).

-

Flash Point: Determined using standardized closed-cup (e.g., Pensky-Martens) or open-cup apparatus.

For drug development and regulatory submissions, these analyses would be performed under controlled laboratory conditions following compendial methods (e.g., from USP, EP) or internal, validated standard operating procedures (SOPs).

Logical Workflow Visualization

While signaling pathways are not applicable to the physical properties of a chemical compound, the following diagram illustrates a generalized logical workflow for the physical and chemical characterization of a research substance like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Benzyloxy) ethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzyloxyethanol | 622-08-2 [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. 2-(ベンジルオキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound 622-08-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-(Benzyloxy)ethanol

For professionals in research, science, and drug development, 2-(Benzyloxy)ethanol is a versatile ether alcohol with significant applications as a solvent, reagent, and synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on experimental details and data presentation.

Chemical Structure and Formula

This compound, also known as ethylene glycol monobenzyl ether, is characterized by a benzyl group attached to an ethylene glycol molecule.[1] Its structure combines the features of an alcohol and an ether, contributing to its unique properties as a solvent and reagent.

Molecular Formula: C₉H₁₂O₂[1]

Linear Formula: C₆H₅CH₂OCH₂CH₂OH[2]

SMILES (Simplified Molecular Input Line Entry System): OCCOCc1ccccc1[2]

InChI (International Chemical Identifier): 1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory and developmental applications.

| Property | Value | Reference(s) |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1] |

| Odor | Faint, rose-like | [3] |

| Density | 1.071 g/mL at 25 °C | [1][2] |

| Boiling Point | 256-265 °C | [2][3] |

| Melting Point | < -75 °C | [3][4] |

| Flash Point | 110-130 °C | [4][5] |

| Refractive Index | n20/D 1.521 | [2] |

| Water Solubility | Soluble | [3][5] |

| CAS Number | 622-08-2 | [1][2] |

Key Experimental Protocols

This compound is a valuable intermediate in several synthetic pathways. Below are detailed methodologies for key reactions involving this compound.

Williamson Ether Synthesis of this compound

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the alkoxide of ethylene glycol.

Reaction:

C₆H₅CH₂Cl + HOCH₂CH₂ONa → C₆H₅CH₂OCH₂CH₂OH + NaCl

Experimental Protocol:

-

Preparation of Ethylene Glycol Monosodium Salt: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylene glycol (1.2 equivalents) in a suitable anhydrous solvent such as THF or DMF.

-

Slowly add sodium hydride (NaH, 1.0 equivalent) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Reaction with Benzyl Chloride: Dissolve benzyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the flask containing the ethylene glycol monosodium salt at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis of 2-(Benzyloxy)ethyl Methacrylate

This compound can be esterified with methacryloyl chloride to produce the monomer 2-(benzyloxy)ethyl methacrylate, which is useful in polymer synthesis.[6]

Reaction:

C₆H₅CH₂OCH₂CH₂OH + CH₂=C(CH₃)COCl → C₆H₅CH₂OCH₂CH₂OCOC(CH₃)=CH₂ + HCl

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methacryloyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(benzyloxy)ethyl methacrylate.

Iridium-Catalyzed α-Alkylation of Active Methylene Compounds

This compound can be utilized in the iridium-catalyzed α-alkylation of active methylene compounds, a carbon-carbon bond-forming reaction.[6]

Reaction Example (with Ethyl Acetoacetate):

CH₃COCH₂COOC₂H₅ + C₆H₅CH₂OCH₂CH₂OH --[Ir catalyst]--> CH₃COCH(CH₂CH₂OCH₂C₆H₅)COOC₂H₅ + H₂O

Generalized Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine the active methylene compound (e.g., ethyl acetoacetate, 1.0 equivalent), this compound (1.2 equivalents), an iridium catalyst such as [Ir(cod)Cl]₂ (e.g., 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand) in an appropriate solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (several hours to overnight), monitoring by GC-MS or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel to isolate the alkylated product.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use in the synthesis of 2-(Benzyloxy)ethyl methacrylate.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantio-, Diastereo- and Regioselective Iridium-Catalyzed Asymmetric Allylic Alkylation of Acyclic β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Benzyloxy)ethanol and its Synonyms

This technical guide provides a comprehensive overview of 2-(benzyloxy)ethanol, a versatile organic compound widely known by its trade name, Benzyl Cellosolve. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, key synthetic applications, and metabolic pathways.

Chemical Identity and Synonyms

This compound is a glycol ether characterized by a benzyl group attached to an ethylene glycol moiety. Its unique structure imparts a combination of aromatic and hydrophilic properties, making it a valuable solvent and synthetic intermediate. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5][6][7][8][9][10][11]

| Identifier Type | Identifier |

| IUPAC Name | 2-(Benzyloxy)ethan-1-ol |

| Systematic Name | 2-(Phenylmethoxy)ethanol |

| Common Synonyms | Benzyl Cellosolve, Benzyl Glycol, Ethylene Glycol Monobenzyl Ether, Glycol Monobenzyl Ether |

| CAS Number | 622-08-2 |

| Molecular Formula | C₉H₁₂O₂ |

| InChI Key | CUZKCNWZBXLAJX-UHFFFAOYSA-N |

| SMILES | OCCOCc1ccccc1 |

| Other Names | 1-O-Benzylethanediol, 2-Benzyloxyethyl alcohol, Benzyl 2-hydroxyethyl ether, Benzyloxyethanol, Bn-PEG-OH, Ethanol, 2-(benzyloxy)-, Ethanol, 2-(phenylmethoxy)- |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental and industrial settings. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound [1][4][5][8][12][10]

| Property | Value |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, rose-like |

| Boiling Point | 256-265 °C |

| Melting Point | < -75 °C |

| Density | 1.071 g/mL at 25 °C |

| Refractive Index | n20/D 1.521 |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water |

| Vapor Pressure | 0.02 mmHg at 25 °C |

Key Synthetic Applications and Experimental Protocols

This compound serves as a key reactant and building block in several important organic syntheses. The following sections outline the methodologies for three prominent applications.

Synthesis of 2,6-Diaminopurine Derivatives

This compound is utilized in the synthesis of 9-substituted purine derivatives, which are of interest in medicinal chemistry. A common application involves the N-alkylation of a purine base.

Experimental Protocol Outline:

-

Reaction Setup: A mixture of 2,6-diaminopurine, this compound, and a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as dimethylformamide (DMF) is prepared in a reaction vessel equipped with a condenser and a nitrogen inlet.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 9-(2-(benzyloxy)ethyl)-9H-purine-2,6-diamine.

Caption: Synthetic workflow for 2,6-diaminopurine derivatives.

Preparation of Benzyloxy Ethyl Methacrylate Monomer

This compound can be esterified with methacryloyl chloride to produce benzyloxy ethyl methacrylate, a monomer used in polymer synthesis.

Experimental Protocol Outline:

-

Reaction Setup: this compound and a base, such as triethylamine, are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.

-

Addition of Reactant: Methacryloyl chloride is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Conditions: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with the progress monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Caption: Synthesis of benzyloxy ethyl methacrylate.

Iridium-Catalyzed Alkylation of Active Methylene Compounds

In this application, this compound acts as an alkylating agent for active methylene compounds, such as ethyl acetoacetate, in a reaction catalyzed by an iridium complex. This method provides a direct and efficient way to form C-C bonds.

Experimental Protocol Outline:

-

Catalyst Preparation: An iridium catalyst precursor, such as [Ir(cod)Cl]₂, and a suitable ligand (e.g., a phosphine ligand) are dissolved in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The active methylene compound (e.g., ethyl acetoacetate) and this compound are added to the catalyst solution.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for an extended period (12-24 hours). The reaction progress is monitored by gas chromatography (GC) or TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to isolate the alkylated product.

Caption: Iridium-catalyzed alkylation workflow.

Metabolic Pathway

Direct studies on the signaling pathways affected by this compound are limited. However, based on the known metabolism of glycol ethers and benzyl alcohol, a probable metabolic pathway can be proposed. In biological systems, this compound is expected to be metabolized primarily in the liver.

The initial step likely involves the oxidation of the primary alcohol group by alcohol dehydrogenase to form 2-(benzyloxy)acetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to yield 2-(benzyloxy)acetic acid.[1][13][5] Concurrently, the benzyl ether linkage can be cleaved, likely through oxidative debenzylation, to produce benzyl alcohol and ethylene glycol. Benzyl alcohol is further metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid for excretion.[14][15][16][17] Ethylene glycol is metabolized via glycolaldehyde and glycolic acid to oxalic acid.

Caption: Proposed metabolic pathway of this compound.

References

- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of age on the toxicity and metabolism of ethylene glycol monobutyl ether (2-butoxyethanol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. In vivo metabolism and kinetics of ethylene glycol monobutyl ether and its metabolites, 2-butoxyacetaldehyde and 2-butoxyacetic acid, as measured in blood, liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Benzyloxy)acetic acid | 30379-55-6 | FB55337 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. epa.gov [epa.gov]

- 13. Cutaneous metabolism of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(Benzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 2-(Benzyloxy)ethanol, a versatile solvent and intermediate used in various scientific and industrial applications, including pharmaceutical development. This document outlines its molecular weight and density, supported by experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its application in chemical synthesis, formulation development, and quality control.

| Property | Value | Conditions |

| Molecular Weight | 152.19 g/mol | |

| Density | 1.071 g/mL | at 25 °C |

| 1.0640 g/mL | at 20 °C/4 °C[1] | |

| Molecular Formula | C₉H₁₂O₂ | |

| CAS Number | 622-08-2 | |

| Boiling Point | 265 °C | (lit.)[2][3][4] |

| Refractive Index | n20/D 1.521 | (lit.)[2][3] |

Experimental Protocols for Property Determination

Accurate determination of molecular weight and density is essential for compound characterization. The following sections detail established experimental methodologies for these measurements.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weight.[5][6][7] Electrospray Ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like this compound.[6]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The generated ions are directed into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion is identified to determine the molecular weight of the compound. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.[6][7]

Density Determination via Pycnometry

A pycnometer is a flask with a precisely known volume used for measuring the density of a liquid.[3][8][9] This method offers high accuracy and is a standard procedure for determining the density of pure liquids.[10][11]

Methodology: Using a Pycnometer

-

Preparation: The pycnometer is thoroughly cleaned and dried. Its mass (m₀) is accurately measured using an analytical balance.[3]

-

Calibration (with Water): The pycnometer is filled with distilled water of a known temperature and density. The mass of the pycnometer filled with water (m₁) is measured. The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Care is taken to avoid air bubbles.[10]

-

Mass Determination: The mass of the pycnometer filled with the sample liquid (m₂) is measured.[9]

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m₂ - m₀). The density (ρ) of the sample is then determined by dividing its mass by the volume of the pycnometer: ρ = (m₂ - m₀) / V.[3]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the molecular weight and density of a liquid sample like this compound.

Caption: Workflow for determining molecular weight and density.

References

- 1. benchchem.com [benchchem.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 8. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-(Benzyloxy)ethanol, a versatile solvent and key intermediate in various synthetic processes, including pharmaceutical development. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and presents a relevant synthetic workflow.

Core Physicochemical Data

The boiling and melting points are critical parameters for the safe handling, storage, and application of this compound in a laboratory or industrial setting. These properties are summarized below.

| Property | Value | Conditions |

| Boiling Point | 256 °C | @ 760 mmHg[1][2][3][4][5] |

| Boiling Point | 265 °C | (lit.)[6][7][8] |

| Melting Point | < -75 °C | -[1][2][8] |

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of boiling and melting points is fundamental to verifying the purity and identity of a substance. The following are detailed standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

Given the very low melting point of this compound (<-75 °C), this procedure would require specialized low-temperature apparatus (cryostat). The general principle remains the same as the standard capillary method.

Principle: The capillary method is a standard technique for determining the melting point of a substance.[1][9] A small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the initial to the final melting point is recorded.[2][6]

Apparatus:

-

Low-temperature melting point apparatus or a cryostat

-

Glass capillary tubes (sealed at one end)

-

Calibrated low-temperature thermometer or temperature probe

-

Mortar and pestle (for solid samples, not applicable here but part of the general method)

Procedure:

-

Sample Preparation: As this compound is a liquid at room temperature, it must first be solidified by cooling to a temperature significantly below its expected melting point (e.g., using liquid nitrogen or a dry ice/acetone bath).

-

Capillary Loading: A small amount of the solidified this compound is introduced into a glass capillary tube. The tube is then gently tapped to pack the sample at the bottom.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the low-temperature melting point apparatus.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.[6][8]

-

Boiling Point Determination (Distillation Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[3][10]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Barometer

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a suitable volume of this compound (e.g., 5-10 mL) and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.

-

Heating: Gently heat the distillation flask. The liquid will begin to boil and its vapor will rise.

-

Temperature Reading: Observe the temperature on the thermometer. As the vapor condenses and distillation begins, the temperature will stabilize. This stable temperature is the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure from a barometer. Since boiling point is pressure-dependent, it is crucial to note the pressure at which the measurement was taken.

Synthetic Workflow: Synthesis of 2-(Benzyloxy)ethyl Methacrylate

This compound is a valuable building block in organic synthesis. For instance, it is used in the preparation of 2-(benzyloxy)ethyl methacrylate, a monomer used in polymer chemistry. This synthesis is achieved through the esterification of this compound with methacryloyl chloride.

Caption: Experimental workflow for the synthesis of 2-(Benzyloxy)ethyl methacrylate.

References

- 1. thinksrs.com [thinksrs.com]

- 2. store.astm.org [store.astm.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. phillysim.org [phillysim.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. vernier.com [vernier.com]

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)ethanol, a versatile organic compound utilized in various scientific and industrial applications, including pharmaceutical development and chemical synthesis. This document outlines its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents a visual workflow for these methodologies.

Core Topic: Solubility of this compound

This compound (CAS No. 622-08-2), also known as ethylene glycol monobenzyl ether, is a colorless to pale yellow liquid with a mild odor. Its chemical structure, featuring both a hydrophilic hydroxyl group and a lipophilic benzyl ether group, imparts a unique solubility profile, making it a subject of interest in formulation science and synthetic chemistry.

Data Presentation: Quantitative and Qualitative Solubility Data

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Aqueous | 4.282 g/L[1] | 23 |

| Ethanol | C₂H₅OH | Organic, Polar Protic | Miscible[1] | Not Specified |

| Acetone | C₃H₆O | Organic, Polar Aprotic | Miscible[1] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Organic, Polar Aprotic | Miscible[1] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Organic, Nonpolar | Soluble[2] | Not Specified |

| Chloroform | CHCl₃ | Organic, Polar Aprotic | Slightly Soluble[] | Not Specified |

| Methanol | CH₃OH | Organic, Polar Protic | Slightly Soluble[] | Not Specified |

Experimental Protocols

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. The following section details a widely accepted methodology for determining the thermodynamic solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a classical and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid (or liquid) solute is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Methodology:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is formed.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, etc.) to the container.

-

-

Equilibration:

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a constant temperature environment, typically a shaker bath or a thermostatically controlled incubator. For consistent results, a standard temperature such as 25 °C or 37 °C is maintained.

-

Agitate the mixture for a sufficient period to allow for the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

To separate the saturated solution from the excess solid, centrifugation at the same constant temperature is the preferred method. This prevents any temperature-induced changes in solubility.

-

Carefully withdraw an aliquot of the clear supernatant for analysis. Filtration using a syringe filter (e.g., 0.22 µm PTFE) can also be used, but it is crucial to ensure that the filter material does not adsorb the solute.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectroscopy: For a less complex matrix, UV-Vis spectroscopy can also be used for quantification, provided this compound has a distinct chromophore and a linear response in the concentration range of interest.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L) at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the determination of the solubility of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Benzyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-(Benzyloxy)ethanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as ethylene glycol monobenzyl ether, is a colorless liquid with a faint, rose-like odor.[1] It is soluble in water, alcohol, and ether.[1] This versatile compound is utilized in various industrial and research applications, including as a solvent for resins, lacquers, and dyes, a fixative for perfumes, and an intermediate in chemical and pharmaceutical synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 622-08-2 | [3][4] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Faint, rose-like | [1] |

| Boiling Point | 256 °C at 760 mmHg | [1][5] |

| Melting Point | < -75 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [4][5] |

| Density | 1.071 g/mL at 25 °C | [3][6] |

| Vapor Density | 5.25 (Air = 1) | [1][5] |

| Vapor Pressure | 0.02 mmHg | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Refractive Index | 1.521 (at 20°C) | [4][6] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Toxicological Information

Oral lethal dose studies in rats have indicated that this compound can cause general anesthesia and kidney changes.[2] While some sources describe it as having a "low toxicity profile," comprehensive long-term studies on carcinogenicity and reproductive toxicity are limited.[3]

Due to the structural similarity to benzyl alcohol and ethanol, it is prudent to consider their toxicological profiles as potentially indicative of the hazards of this compound, particularly in the absence of direct data. Studies on benzyl alcohol have shown developmental toxicity in zebrafish embryos, leading to cardiovascular defects, inhibited liver formation, and degenerated neurogenesis.[8] Furthermore, benzyl alcohol has been associated with neurologic handicaps in premature infants.[9] Ethanol is a known neurotoxin and can affect various signaling pathways.[10][11]

Potential Signaling Pathways (Hypothetical)

Direct research on the specific signaling pathways modulated by this compound is currently lacking. However, based on its structural relationship to ethanol, it is plausible that it may interact with similar cellular signaling cascades. The following diagrams illustrate key signaling pathways known to be affected by ethanol, which may serve as a starting point for investigating the potential toxicological mechanisms of this compound.

It is critical to note that these pathways are presented for illustrative purposes and are based on data for ethanol. Further research is required to determine if this compound has similar effects.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following is a general workflow for safe handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][12] Ensure gloves are inspected for integrity before use.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Ensure an eyewash station and safety shower are readily accessible.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][12] Keep the container tightly closed.[1][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[12]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after the material has been removed.

Experimental Protocol: Use as a Solvent in a Benzylation Reaction

This compound can be used as a solvent in various organic synthesis reactions. The following is a general protocol for a benzylation reaction, adapted from literature procedures where related compounds are used.

Materials:

-

Alcohol substrate

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound (as solvent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a stir bar

-

Septum and needles

-

Ice bath

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask with a stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alcohol substrate to the flask.

-

Add anhydrous this compound as the solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound and its presence in reaction mixtures can be determined by GC-MS. The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent) is suitable.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For reaction samples, dilute an aliquot of the reaction mixture in a suitable solvent.

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak for this compound by its retention time and mass spectrum. Key fragments for this compound include m/z 91 (tropylium ion), 45, and 107.[2]

-

Quantify the amount of this compound by comparing the peak area to the calibration curve.

Conclusion

This compound is a valuable compound in research and development with a manageable hazard profile when handled correctly. Adherence to the safety and handling procedures outlined in this guide is essential to minimize risks. While there is a lack of specific data on its interaction with cellular signaling pathways, its structural similarity to ethanol and benzyl alcohol suggests that caution is warranted, and further toxicological studies are needed to fully characterize its potential effects. Researchers should always consult the most up-to-date Safety Data Sheet and conduct a thorough risk assessment before using this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 622-08-2|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. scilit.com [scilit.com]

- 9. Benzyl alcohol toxicity: impact on neurologic handicaps among surviving very low birth weight infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neurotoxicity of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethanol and cognition: indirect effects, neurotoxicity and neuroprotection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]

- 13. ewai-group.com [ewai-group.com]

Discovery and history of ethylene glycol monobenzyl ether

An In-depth Technical Guide to the Discovery and History of Ethylene Glycol Monobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monobenzyl ether, also known as 2-benzyloxyethanol, is a high-boiling point solvent and chemical intermediate with a variety of applications in industrial and laboratory settings. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. The document details the primary synthetic route, the Williamson ether synthesis, and presents key quantitative data in a structured format. Diagrams illustrating the synthesis pathway and a logical workflow for its preparation are also included to meet the needs of researchers and chemical development professionals.

Introduction and Historical Context

The history of ethylene glycol monobenzyl ether is intrinsically linked to the broader development of ethers and glycols in organic chemistry. While a singular "discovery" of this specific molecule is not prominently documented in historical records, its synthesis and characterization are a direct result of foundational 19th-century organic chemistry.

The parent molecule, ethylene glycol, was first synthesized in 1859 by the French chemist Charles-Adolphe Wurtz.[1][2][3] Wurtz prepared it by the hydrolysis of ethylene diacetate.[1] The first industrial production of ethylene glycol did not occur until World War I, where it was used as a coolant and a precursor for explosives.[1][3]

The synthesis of ethers was systematized even earlier with the development of the Williamson ether synthesis by Alexander Williamson in 1850.[4] This reaction, involving an alkoxide and an alkyl halide, provided a versatile and straightforward method for preparing both symmetrical and asymmetrical ethers and was crucial in establishing the structural theory of ethers.[4]

The commercialization of glycol ethers as solvents began in the 1920s with the introduction of the "Cellosolve" series of solvents by Carbide & Carbon Chemicals Corporation.[5] Ethylene glycol monobenzyl ether, or "benzyl cellosolve," emerged as a valuable high-boiling point solvent within this class of compounds, useful for applications requiring low volatility, such as in lacquers, inks, and as a dye carrier in textiles.[6][7]

Physicochemical Properties

Ethylene glycol monobenzyl ether is a colorless liquid with a faint, pleasant odor.[7] It is soluble in water and most organic solvents.[7][8] Key quantitative data for this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [8] |

| Molecular Weight | 152.19 g/mol | [7] |

| CAS Number | 622-08-2 | [8] |

| Appearance | Colorless to light yellow liquid | [6][8] |

| Boiling Point | 256 °C at 760 mmHg | [7] |

| Melting Point | < -75 °C | [7] |

| Density | 1.071 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.521 - 1.523 | [6][7] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Vapor Pressure | 0.02 mmHg at 20 °C | [7] |

| Solubility | Soluble in water, alcohol, and ether | [7] |

Synthesis and Experimental Protocols

The most common and historically significant method for the preparation of ethylene glycol monobenzyl ether is the Williamson ether synthesis.[4] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.

General Reaction Pathway

Two primary variations of the Williamson synthesis can be employed to produce ethylene glycol monobenzyl ether:

-

Reaction of Benzyl Alkoxide with a Haloethanol: Benzyl alcohol is deprotonated with a strong base to form a benzyl alkoxide, which then reacts with a 2-haloethanol (e.g., 2-chloroethanol).

-

Reaction of Ethylene Glycolate with a Benzyl Halide: Ethylene glycol is deprotonated to form an ethylene glycolate anion, which then reacts with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This is generally the more common approach due to the higher reactivity of benzyl halides.

The second pathway is illustrated in the diagram below.

Caption: Williamson Ether Synthesis for Ethylene Glycol Monobenzyl Ether.

Detailed Experimental Protocol

The following protocol is a representative example of the Williamson ether synthesis for preparing ethylene glycol monobenzyl ether.

Materials:

-

Ethylene glycol

-

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add an excess of ethylene glycol to a suitable anhydrous solvent such as THF.

-

Slowly add one molar equivalent of a strong base (e.g., sodium hydride) portion-wise to the stirred solution at 0 °C. The reaction will generate hydrogen gas if NaH is used. Allow the mixture to stir until the evolution of gas ceases, indicating the formation of the sodium ethylene glycolate.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add one molar equivalent of benzyl chloride dropwise via an addition funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure ethylene glycol monobenzyl ether.

References

- 1. ugr.es [ugr.es]

- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Glycol ethers - Wikipedia [en.wikipedia.org]

- 6. 2-Benzyloxyethanol | 622-08-2 [chemicalbook.com]

- 7. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 622-08-2: Benzyloxyethanol | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)ethanol via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(benzyloxy)ethanol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the robust and widely applicable Williamson ether synthesis. This protocol focuses on the reaction of ethylene glycol with a benzyl halide under basic conditions. Included are reaction parameters, purification methods, and characterization data to ensure reproducible and high-yield synthesis.

Introduction

This compound, also known as ethylene glycol monobenzyl ether, serves as a versatile building block in organic synthesis. Its utility is prominent in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs), where the benzyl group can function as a protecting group for the hydroxyl moiety. The Williamson ether synthesis is a classical and efficient method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide. This application note details a reliable protocol for the synthesis of this compound from ethylene glycol and a benzyl halide.

Reaction Scheme

The Williamson ether synthesis of this compound proceeds as follows:

In this reaction, ethylene glycol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether product, this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures, adapted for the specific synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethylene Glycol | 62.07 | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | Sigma-Aldrich | |

| Benzyl Bromide | 171.03 | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | ≥99.9% | Sigma-Aldrich |

| Diethyl Ether | 74.12 | ≥99% | Fisher Scientific |

| Saturated aqueous solution of Ammonium Chloride (NH4Cl) | - | - | |

| Brine (Saturated aqueous solution of NaCl) | - | - | |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | Sigma-Aldrich |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: A 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reagents: To the flask, add anhydrous tetrahydrofuran (THF, 100 mL) and ethylene glycol (1.0 equivalent).

-

Formation of Alkoxide: While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour. Hydrogen gas evolution will be observed.

-

Addition of Benzyl Bromide: The reaction mixture is cooled again to 0 °C, and benzyl bromide (1.2 equivalents) is added dropwise via a dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 50 mL) and then with brine (50 mL). The aqueous layers are combined and back-extracted with diethyl ether (2 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

3.4. Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Ethylene Glycol | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| Benzyl Bromide | 1.2 eq |

| Solvent | Anhydrous THF |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 16 h |

| Yield | |

| Expected Yield | 50-98%[1][2] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

5.1. Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 256 °C at 760 mmHg[3] |

| Density | 1.071 g/mL at 25 °C |

5.2. Spectroscopic Data

-

1H NMR (CDCl3): δ 7.39-7.27 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH2Ph), 3.76 (t, J=4.5 Hz, 2H, -CH2OH), 3.61 (t, J=4.5 Hz, 2H, -OCH2CH2-), 2.15 (br s, 1H, -OH).

-

13C NMR (CDCl3): δ 138.0, 128.4, 127.7, 127.6, 73.3, 70.0, 61.8.

-

IR (neat, cm-1): 3400 (br, O-H), 3063, 3030, 2925, 2868, 1496, 1454, 1364, 1100 (C-O), 737, 698.

-

Mass Spectrometry (EI): m/z (%) 152 (M+, 15), 108 (11), 107 (100), 92 (58), 91 (98), 79 (39), 77 (29), 65 (20), 45 (35).

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere and away from any moisture.

-

Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Tetrahydrofuran is a flammable liquid. All heating should be conducted using a heating mantle in a well-ventilated area.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The protocol detailed in this application note, when followed with the appropriate safety precautions, can be readily implemented in a standard organic chemistry laboratory. The resulting product is of high purity and suitable for use in further synthetic transformations in research and development, particularly in the pharmaceutical industry.

References

Application of 2-(Benzyloxy)ethanol in the Synthesis of Advanced PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their hydrophilicity, biocompatibility, and the ability to modulate the linker length with precision.[3][4][5][6] 2-(Benzyloxy)ethanol serves as a valuable and versatile building block for the synthesis of these PEG-based linkers. Its primary alcohol can be readily functionalized, while the benzyl ether provides a stable protecting group for the terminal hydroxyl, which can be removed in a later synthetic step to allow for further modifications or conjugation. This application note provides detailed protocols for the incorporation of this compound into a bifunctional PROTAC linker and methods for evaluating the resulting PROTACs.

Logical Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC incorporating a this compound-derived linker follows a structured workflow from chemical synthesis to biological evaluation. This process involves the initial preparation of the functionalized linker, its conjugation to the protein of interest and E3 ligase ligands, and subsequent characterization and testing of the final PROTAC molecule.

Caption: Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a bifunctional PROTAC linker from this compound and the subsequent evaluation of the final PROTAC's ability to induce protein degradation.

Protocol 1: Synthesis of a Bifunctional PROTAC Linker from this compound

This protocol describes a four-step synthesis to convert this compound into a bifunctional linker with two distinct reactive handles, suitable for conjugation to POI and E3 ligase ligands.

Step 1: Tosylation of this compound

This step activates the primary alcohol, making it a good leaving group for a subsequent nucleophilic substitution reaction.

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-